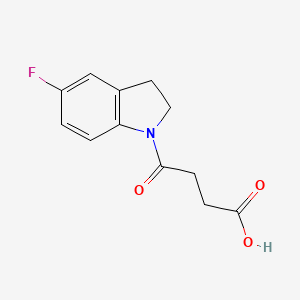

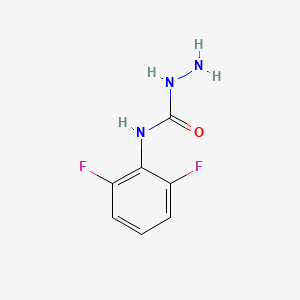

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to “N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide” has been reported in the literature. For instance, an efficient strategy to achieve aryl-heteroaryl formation via RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates using a readily removable N-2,6-difluorophenyl arylamide directing group has been disclosed .Molecular Structure Analysis

The molecular structure of “N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide” consists of a phenyl ring, an acetamide moiety, and two fluorine atoms attached to the phenyl ring.Chemical Reactions Analysis

“N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide” has been used in RhIII-catalyzed heteroarylation reactions with heteroaryl boronate esters . This reaction provides the desired heteroarylated products with high reactivity and good tolerance of functional groups .Physical And Chemical Properties Analysis

“N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide” is a white to beige crystalline powder that is soluble in methanol, ethanol, and chloroform. It has a melting point of 131-133°C and a boiling point of 317°C .Scientific Research Applications

RhIII-Catalyzed Heteroarylation

“N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide” has been used as a directing group in RhIII-catalyzed ortho-C (sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates . This efficient strategy allows for the formation of aryl-heteroaryl bonds, which can potentially offer a route to synthesize heterocyclic drug molecules in medicinal chemistry .

Synthesis of Acetamide Compounds

The synthesis of related acetamide compounds involves stirring ethyl 2- (2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The crude product is then recrystallized and characterized using spectroscopic techniques.

Safety and Hazards

The safety data sheet for a related compound, “N-(3-Amino-2,6-difluorophenyl)acetamide”, indicates that it may cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The achievement of aryl-heteroaryl formation via RhIII-catalyzed ortho-C(sp2)–H heteroarylation could potentially offer a route to synthesize heterocyclic drug molecules in medicinal chemistry . Therefore, “N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide” and related compounds may have potential implications in various fields of research and industry.

Mechanism of Action

Target of Action

Similar compounds have shown activity on kinase inhibition .

Mode of Action

It is suggested that it may interact with its targets, possibly leading to changes in the biological activities .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

More research is needed to understand the specific effects of this compound .

properties

IUPAC Name |

1-amino-3-(2,6-difluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3O/c8-4-2-1-3-5(9)6(4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGBXPZEBAXBAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382394 |

Source

|

| Record name | N-(2,6-Difluorophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide | |

CAS RN |

171277-87-5 |

Source

|

| Record name | N-(2,6-Difluorophenyl)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171277-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,6-Difluorophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)